2-Dimethylaminopyridine

Descripción

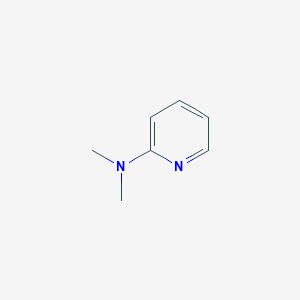

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHKMPUSSFXUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022231 | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-33-0 | |

| Record name | 2-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5683-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of 4 Dimethylaminopyridine Catalysis

Nucleophilic Activation Pathways

The core of DMAP's catalytic function lies in its ability to act as a nucleophile, attacking an electrophilic acyl donor to initiate the reaction. This activation strategy forms a highly reactive intermediate that is more susceptible to subsequent nucleophilic attack than the original reagent. libretexts.orgvaia.com

The consensus mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride (B1165640), begins with the nucleophilic attack of DMAP on one of the carbonyl groups of the anhydride. nih.govutrgv.edu This initial step occurs in a pre-equilibrium reaction to generate a crucial intermediate: the N-acylpyridinium ion. chemeurope.comwikipedia.org This intermediate exists as an ion pair with the corresponding carboxylate anion (e.g., acetate). wikipedia.orgnih.gov

DMAP is recognized as an exceptionally effective acyl transfer catalyst. commonorganicchemistry.comvaia.com Once the highly reactive acylpyridinium intermediate is formed, it readily transfers its acyl group to a waiting nucleophile, such as an alcohol or amine. vaia.comlibretexts.org The pyridinium (B92312) moiety is an excellent leaving group, facilitating the rapid subsequent step. byjus.com

Beyond simple acyl transfers, DMAP is also instrumental in catalyzing acyl migration or rearrangement reactions. eiu.edu Notable examples include the Steglich rearrangement, where O-acylated azlactones are converted to C-acylated products, and the Black rearrangement. rsc.orgnih.gov In these processes, DMAP facilitates the intramolecular transfer of an acyl group, again proceeding through a reactive acylpyridinium intermediate. eiu.edu

Detailed Catalytic Cycle Elucidation

The catalytic cycle of DMAP in a typical acylation reaction, such as the esterification of an alcohol with an acetic anhydride, is a well-studied, multi-step process. wikipedia.orgutrgv.edu It involves the initial activation of the acylating agent, reaction with the substrate, and finally, regeneration of the catalyst to participate in a new cycle.

The catalytic cycle commences with a rapid and reversible reaction between the DMAP catalyst and the acyl donor (e.g., acetic anhydride). chemeurope.comwikipedia.org This pre-equilibrium step leads to the formation of the N-acylpyridinium acetate (B1210297) ion pair. wikipedia.orgnih.gov This is the primary activation step, converting the relatively stable anhydride into a highly reactive acylating agent. vaia.comresearchgate.net

| Reactant | Reaction Order | Role in Mechanism |

|---|---|---|

| Acetic Anhydride | First-order | Acyl source, reacts with DMAP in pre-equilibrium nih.gov |

| Cyclohexanol | First-order | Nucleophile, attacks the acylpyridinium intermediate nih.gov |

| DMAP | First-order | Nucleophilic catalyst, forms the reactive intermediate nih.gov |

| Triethylamine (B128534) | Zero-order | Auxiliary base, regenerates the catalyst post-rate-determining step nih.gov |

The nucleophilic attack results in the formation of the final ester product and protonated DMAP (DMAPH+). chemeurope.comwikipedia.org To complete the catalytic cycle, the active DMAP catalyst must be regenerated. This is accomplished by an auxiliary stoichiometric base, typically a hindered amine like triethylamine or pyridine (B92270), which deprotonates the DMAPH+. chemeurope.comwikipedia.orgutrgv.edu The use of an auxiliary base is essential because DMAP itself, once protonated by the acid byproduct of the reaction, is no longer nucleophilic and cannot initiate a new cycle. wikipedia.org Kinetic studies have shown the reaction is zero-order with respect to this auxiliary base, confirming it is not involved in the rate-determining step but is crucial for catalyst turnover. nih.gov

| Catalyst | pKb | Relative Catalytic Effect | Key Mechanistic Feature |

|---|---|---|---|

| Pyridine | 8.71 | Baseline | Basic and weakly nucleophilic libretexts.org |

| Triethylamine | 3.35 | Similar to pyridine | Stronger base, but less effective nucleophilic catalyst than DMAP libretexts.org |

| 4-Dimethylaminopyridine (DMAP) | 4.30 | ~10,000x Pyridine | Forms highly reactive, resonance-stabilized N-acylpyridinium salts libretexts.org |

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate mechanisms of chemical reactions. In the context of 4-Dimethylaminopyridine (DMAP) catalysis, these methods provide a molecular-level understanding that complements experimental observations. By modeling the potential energy surfaces, transition states, and electronic properties of reactants and intermediates, researchers can dissect the catalytic cycle with remarkable detail.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has been extensively applied to map the energetic landscapes of DMAP-catalyzed reactions, most notably acylation reactions. These studies consistently support a nucleophilic catalysis mechanism as the most energetically favorable pathway. nih.govsci-hub.st

The generally accepted mechanism, corroborated by DFT calculations, involves an initial nucleophilic attack by DMAP on the acyl donor, typically an anhydride, to form a highly reactive N-acylpyridinium intermediate. sci-hub.stresearchgate.net For instance, in the acetylation of tert-butanol (B103910) with acetic anhydride, DFT studies at the B3LYP level of theory show that the formation of the acetylpyridinium/acetate ion pair is the key initial step. nih.govresearchgate.net The subsequent reaction of this ion pair with the alcohol substrate proceeds via a transition state to yield the final ester product. nih.gov

DFT calculations have also been crucial in comparing the nucleophilic catalysis pathway against a competing base-catalyzed pathway, where DMAP would simply act as a Brønsted base to deprotonate the alcohol. The results unequivocally show that the reaction barrier for the base-catalyzed route, whether concerted or stepwise, is significantly higher than that for the nucleophilic pathway. nih.govsci-hub.stresearchgate.net This theoretical finding strongly reinforces the role of DMAP as a superior nucleophilic catalyst.

Furthermore, DFT has been employed to investigate more complex transformations, such as the [2+4] cyclization of allenic esters with cyclic ketimines. dntb.gov.ua In this case, calculations revealed three possible reaction channels, ultimately identifying the DMAP-catalyzed [β,γ]–[2+4] cyclization as the most favorable route, which aligns with experimental product observations. dntb.gov.ua These studies highlight the power of DFT in predicting reaction outcomes and regioselectivity by meticulously charting the multi-step reaction coordinates.

Quantum Mechanical (QM) Investigations of Reactivity and Selectivity

Quantum mechanical (QM) methods, including DFT, provide profound insights into the fundamental factors governing the reactivity and selectivity of DMAP and its analogues. acs.orgnih.gov QM calculations are used to quantify the Lewis basicity and nucleophilicity of catalysts, which are critical parameters for their effectiveness. researchgate.net For example, 4-pyrrolidinopyridine (B150190) (PPY) is known to be a more efficient acyl-transfer catalyst than DMAP, a phenomenon that can be rationalized through QM calculations of their electronic properties. nih.gov

QM studies have guided the design of new, more potent DMAP derivatives. By calculating the stabilities of acetyl intermediates for various substituted 3,4-diaminopyridines, researchers can predict their catalytic efficacy before undertaking complex syntheses. researchgate.net These theoretical predictions help to rationalize how structural modifications to the DMAP core influence catalytic activity. researchgate.net

In the context of stereoselectivity, QM investigations are vital. For kinetic resolutions catalyzed by chiral DMAP derivatives, QM models can elucidate the origins of enantiodiscrimination. acs.org Detailed computational studies on dual-catalyst systems involving DMAP have revealed that a range of important secondary interactions within the transition state, such as hydrogen bonding, are responsible for the selective acylation of one enantiomer of a racemic amine over the other. acs.orgresearchgate.net These calculations can model the transition states leading to the major and minor products, and the calculated energy difference often corresponds well with the experimentally observed enantiomeric excess. nih.gov

Analysis of Frontier Molecular Orbitals (FMO) and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within QM that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgnumberanalytics.com In DMAP catalysis, FMO analysis provides a clear picture of how the catalyst enhances the reaction.

Analysis suggests that DMAP serves two primary roles: it increases the nucleophilicity of one reactant and narrows the HOMO-LUMO energy gap for the key bond-forming step. dntb.gov.ua For example, in the DMAP-catalyzed cyclization of allenic esters, the catalyst enhances the nucleophilicity of the ester while simultaneously reducing the FMO energy gap for the subsequent [2+4] cyclization, making the reaction proceed more readily. dntb.gov.ua

The strong electron-donating capability of the dimethylamino group elevates the HOMO energy of DMAP, making it a potent nucleophile. rsc.org This is also evident in the formation of charge-transfer (CT) complexes. A well-studied example is the CT complex formed between the electron-donor DMAP and the electron-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govacs.org Spectroscopic and DFT studies confirm the 1:1 stoichiometry of this complex. nih.govacs.org FMO and Molecular Electrostatic Potential (MEP) maps clearly indicate the nucleophilic character of DMAP and the electrophilic nature of DDQ, illustrating the electronic interactions that drive complex formation. nih.govacs.org These CT phenomena are fundamental to the initial interaction between DMAP and electrophilic substrates like anhydrides.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for validating the mechanisms proposed by theoretical calculations and for quantifying the efficiency of a catalyst. For DMAP-catalyzed acylations, reaction progress kinetic analysis has been instrumental in determining the rate law. nih.govutrgv.edu

Experimental studies on the acetylation of cyclohexanol with acetic anhydride in dichloromethane (B109758), using DMAP as the catalyst and triethylamine as an auxiliary base, have consistently shown the reaction to be first-order with respect to the alcohol, first-order with respect to the anhydride, and first-order with respect to the DMAP catalyst. nih.govresearchgate.net Crucially, the reaction is found to be zero-order with respect to the auxiliary base, triethylamine. nih.govresearchgate.net

This rate law can be expressed as: Rate = k[Alcohol][Anhydride][DMAP]

This experimental result provides strong support for the nucleophilic catalysis mechanism. nih.govsci-hub.st It indicates that the auxiliary base (triethylamine) is not involved in the rate-determining step. sci-hub.st Its role is to regenerate the active DMAP catalyst by deprotonating the protonated catalyst formed after the ester product is released, a step that occurs after the rate-limiting step. sci-hub.st The fact that the rate-limiting step involves the alcohol, the anhydride (via the N-acylpyridinium intermediate), and DMAP is perfectly consistent with the theoretical model where the alcohol attacks the DMAP-anhydride adduct. nih.govsci-hub.st

Table 1: Experimentally Determined Reaction Orders for DMAP-Catalyzed Acetylation This interactive table summarizes the findings from kinetic studies on the acetylation of cyclohexanol with acetic anhydride catalyzed by DMAP.

| Reactant/Catalyst | Reaction Order | Mechanistic Implication | Source |

|---|---|---|---|

| Cyclohexanol | First-Order | Involved in the rate-determining step. | nih.gov, researchgate.net |

| Acetic Anhydride | First-Order | Involved in the rate-determining step. | nih.gov, researchgate.net |

| 4-DMAP | First-Order | Acts as the catalyst and is involved in the rate-determining step. | nih.gov, researchgate.net |

| Triethylamine (Auxiliary Base) | Zero-Order | Not involved in the rate-determining step; regenerates the catalyst in a fast subsequent step. | nih.gov, researchgate.net |

Influence of Substrate Structure and Solvent Environment on Catalytic Activity

The catalytic activity of DMAP is not absolute but is significantly modulated by the structure of the substrates (both the nucleophile and the acylating agent) and the surrounding solvent environment.

Substrate Structure: Steric hindrance plays a major role in the efficiency of DMAP-catalyzed acylations. Kinetic studies comparing the acylation of various alcohols and anhydrides have quantified these steric effects. The reaction rate is highly sensitive to the steric bulk of both the alcohol and the anhydride. nih.gov For instance, in the reaction of cyclohexanol, the rate difference between using acetic anhydride and the much bulkier pivalic anhydride exceeds a factor of 8000 for the DMAP-catalyzed pathway. nih.gov Similarly, increasing the steric hindrance of the alcohol, for example, from benzyl (B1604629) alcohol to 1-methyl-1-phenylethanol, also leads to a dramatic decrease in the reaction rate. nih.gov These large steric effects underscore the importance of substrate accessibility to the activated N-acylpyridinium intermediate.

Table 2: Influence of Anhydride Structure on DMAP-Catalyzed Acylation of Cyclohexanol This interactive table shows the relative reactivity of different anhydrides in the DMAP-catalyzed reaction, highlighting the impact of steric effects.

| Anhydride | Relative Reactivity | Key Factor | Source |

|---|---|---|---|

| Acetic Anhydride | High | Low steric hindrance | nih.gov |

| Propionic Anhydride | ↓ | Increased steric hindrance | nih.gov |

| Isobutyric Anhydride | ↓↓ | Further increased steric hindrance | nih.gov |

| Pivalic Anhydride | Very Low (>8000x slower than acetic) | Extreme steric hindrance | nih.gov |

Solvent Environment: The choice of solvent significantly influences catalytic performance. Theoretical calculations predict that solvation in moderately polar organic solvents can increase the reaction barrier compared to apolar solvents. sci-hub.st This is supported by experimental observations where higher reaction rates are often achieved in less-polar solvents like cyclohexane (B81311) or hexane. academie-sciences.fr The rationale is that high-polarity solvents can interact with and stabilize the DMAP catalyst, potentially weakening its nucleophilic attacking capability. academie-sciences.fr Furthermore, polar solvents might also interact with the alcohol substrate, hindering its approach to the activated intermediate. academie-sciences.fr

However, substrate solubility can be a competing factor. In some systems, a mixed-solvent approach is beneficial. For example, in the synthesis of monomenthyl succinate (B1194679), a mixture of a less-polar solvent (cyclohexane) to enhance catalyst activity and a high-polarity solvent (acetone) to improve the solubility of the succinic anhydride substrate was found to be effective. academie-sciences.fr This demonstrates that the optimal solvent environment often represents a balance between maximizing catalyst activity and ensuring sufficient substrate solubility. acs.org

Synthetic Methodologies Employing 4 Dimethylaminopyridine As a Catalyst

Acylation Reactions in Organic Synthesis

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic synthesis. DMAP is a particularly potent catalyst for the acylation of alcohols and phenols, even those that are sterically hindered or possess low reactivity. highfine.com The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium species. utrgv.edunih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester and regeneration of the DMAP catalyst. utrgv.edunih.gov An auxiliary base, like triethylamine (B128534), is often employed to neutralize the acid byproduct and regenerate the catalyst. utrgv.educhemeurope.com

Esterification Protocols

Esterification is a crucial class of acylation reactions with broad applications. DMAP catalysis has proven to be instrumental in developing mild and efficient esterification methods.

The Steglich esterification, first reported in 1978, is a powerful method for the synthesis of esters from carboxylic acids and alcohols under mild conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide (B86325), typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of DMAP. wikipedia.orgorganic-chemistry.org

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it suitable for the synthesis of esters that are inaccessible by other methods, such as those derived from sensitive molecules like 2,4-dihydroxybenzoic acid. wikipedia.org A key feature of the Steglich esterification is the formal uptake of water by DCC, which forms the insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), driving the reaction to completion. wikipedia.org

DMAP plays a critical role by suppressing a common side reaction: the 1,3-rearrangement of the O-acylisourea intermediate to an inactive N-acylurea. wikipedia.orgorganic-chemistry.org DMAP achieves this by acting as an acyl transfer reagent, reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then readily reacts with the alcohol. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetic acid | tert-Butanol (B103910) | DCC | DMAP | CH₂Cl₂ | 83 | rsc.org |

| (E)-Cinnamic acid | Benzyl (B1604629) alcohol | EDC-HCl | DMAP | CH₃CN | 76 | rsc.org |

| Decanoic acid | Diphenylmethanol | EDC | DMAP | Acetonitrile | 77-90 | jove.com |

| Lauric acid | Juglone | DCC | DMAP/CeCl₃·7H₂O | THF | 56 | scielo.br |

This table presents a selection of examples and is not exhaustive.

DMAP is a highly effective catalyst for the general esterification of a wide variety of alcohols and phenols using acid anhydrides as the acylating agent. acs.orgorganic-chemistry.org This method is particularly advantageous for less reactive substrates, including sterically hindered tertiary alcohols and phenols, where traditional methods often fail. acs.orgorganic-chemistry.org Remarkably, these reactions can often be carried out under auxiliary base- and solvent-free conditions, using only a small catalytic amount of DMAP (0.05-2 mol%). acs.orgorganic-chemistry.orgnih.gov This approach offers significant environmental and practical benefits, simplifying purification and making it suitable for large-scale applications. organic-chemistry.org The use of polystyrene-supported DMAP further enhances the sustainability of this methodology by allowing for easy recovery and reuse of the catalyst. acs.orgorganic-chemistry.org

The reaction kinetics for the DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride have been found to be first-order with respect to the anhydride, alcohol, and DMAP, and zero-order with respect to the auxiliary base, triethylamine. nih.gov This provides strong support for the nucleophilic catalysis pathway. nih.gov

Table 2: DMAP-Catalyzed Esterification of Various Alcohols and Phenols

| Alcohol/Phenol | Acylating Agent | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylcyclohexanol | Acetic anhydride | 4.1 | Room temp, 17 h | 84 | semanticscholar.org |

| Mesitol | Acetic anhydride | 120 | CH₂Cl₂, exothermic | 98 | semanticscholar.org |

| Tertiary Alcohols | Acid Anhydrides | 0.05-2 | Solvent-free | High | acs.orgnih.gov |

| Phenols | Acid Anhydrides | 0.05-2 | Solvent-free | High | acs.orgnih.gov |

This table showcases the versatility of DMAP in esterifying diverse substrates.

Amidation Reactions and Carboxylic Acid Derivative Formation

DMAP is also a valuable catalyst in the formation of amides and other carboxylic acid derivatives. In peptide synthesis, DMAP has been shown to enhance coupling reactions mediated by DCC or symmetrical anhydrides, particularly for hindered amino acids. nih.gov However, caution is advised as DMAP can sometimes lead to racemization, especially when used in excess. nih.govpeptide.com

A convenient protocol for the amidation of electron-deficient amines and carboxylic acids utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and DMAP, often with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov In this method, DMAP is believed to act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov This protocol has proven effective for a range of functionalized amide derivatives, providing good to excellent yields. nih.govnih.gov

Etherification of Alcohols and Phenols

DMAP demonstrates significant catalytic activity in etherification reactions of alcohols and phenols. highfine.com For instance, the DMAP-catalyzed etherification of an alcohol with trityl chloride can lead to a 20% to 30% increase in yield compared to uncatalyzed reactions. highfine.com While detailed research findings on the broad scope and mechanism of DMAP-catalyzed etherification are less extensively documented in the provided context, its utility in this area is noted. Traditional acid-catalyzed ether synthesis often requires harsh conditions, and DMAP can offer a milder alternative. masterorganicchemistry.com

Alkylation Reactions

DMAP is also employed as a catalyst in certain alkylation reactions. semanticscholar.org The high nucleophilicity of the pyridine (B92270) nitrogen in DMAP, enhanced by electron donation from the dimethylamino group via resonance, is a key factor in its catalytic activity. valpo.eduresearchgate.net This makes the pyridine nitrogen the exclusive site of alkylation when DMAP reacts with alkylating agents. valpo.edu DMAP has been used as a co-catalyst in the enantioselective α-alkylation of aldehydes. researchgate.net

Carbon-Carbon Bond Forming Reactions

DMAP plays a crucial role in facilitating the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its utility is highlighted in several important name reactions.

Baylis-Hillman Reaction

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is an atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde. organic-chemistry.orgacs.org DMAP is recognized as a potent catalyst for this reaction. chemeurope.comalfa-chemistry.comresearchgate.net

The catalytic cycle is initiated by the conjugate addition of DMAP to the activated alkene, forming a zwitterionic enolate intermediate. mdpi.com This intermediate then adds to the aldehyde, creating a new carbon-carbon bond. Subsequent proton transfer and elimination of the catalyst yield the desired functionalized product. mdpi.com

Research has demonstrated that DMAP can be a superior mediator for certain Baylis-Hillman-triggered annulative condensations compared to other bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). For instance, in the synthesis of 3-cyano-2H-chromenes from salicylaldehydes and acrylonitrile, DMAP provided significantly higher yields, even on a decagram scale. organic-chemistry.orgnih.gov

A study by Vasconcellos and coworkers in 2003 highlighted the efficient use of DMAP as a catalyst for the reaction between methyl acrylate (B77674) and aromatic aldehydes under solvent-free conditions. researchgate.net A key observation was the significant effect of temperature on the reaction rate and yield. researchgate.net For example, the reaction of p-nitrobenzaldehyde with methyl acrylate using DMAP as a catalyst resulted in a quantitative yield at 76°C within 5 hours. researchgate.net

Table 1: Effect of Catalyst and Temperature on the Baylis-Hillman Reaction

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DABCO | 25 | 720 | 85 |

| 2 | DMAP | 76 | 5 | >99 |

| 3 | DMAP | 25 | 720 | 70 |

Data sourced from a study on the reaction between p-nitrobenzaldehyde and methyl acrylate. researchgate.net

Staudinger Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a convergent route to β-lactams, which are important structural motifs in antibiotics and valuable synthetic intermediates. nih.govorganic-chemistry.org DMAP and its derivatives have emerged as effective catalysts for this transformation. chemeurope.comalfa-chemistry.comacs.org

The proposed mechanism involves the nucleophilic attack of the DMAP catalyst on the ketene to form a zwitterionic enolate. acs.org This reactive intermediate is then intercepted by the imine, leading to the formation of a new carbon-carbon bond and a second zwitterionic intermediate, which subsequently cyclizes to afford the β-lactam product and regenerate the catalyst. acs.org

Chiral derivatives of DMAP have been developed to achieve enantioselective Staudinger synthesis. nih.govacs.org For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine (a DMAP analogue) have been shown to catalyze the reaction between a variety of ketenes (both symmetrical and unsymmetrical) and imines with high yields and excellent stereoselectivity. organic-chemistry.org These asymmetric catalysts have expanded the scope of the Staudinger reaction, allowing for the efficient synthesis of highly substituted, optically active β-lactams. acs.org

Cycloaddition Reactions

DMAP is a versatile catalyst for various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. acs.orgnih.gov

DMAP has been shown to catalyze both [3+2] and [4+2] cycloaddition reactions. acs.orgnih.gov For instance, in the reaction of rsc.orgfullerene with unmodified Morita-Baylis-Hillman (MBH) adducts in the presence of acetic anhydride, DMAP can control the reaction pathway. acs.orgnih.gov When the MBH adducts bear an alkyl group, the reaction conditions can be tuned to selectively yield either cyclopentene-fused ([3+2]) or cyclohexene-fused ([4+2]) fullerene derivatives. acs.orgnih.gov This represents the first example of DMAP catalyzing a [3+2] reaction through an N-ylide intermediate rather than a P-ylide. acs.org

Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms and selectivities of DMAP-catalyzed cycloadditions. rsc.orgorganic-chemistry.org For the [2+4] cycloaddition of γ-methyl allenoate and phenyl(phenyldiazenyl)methanone, calculations revealed a four-step mechanism involving the initial nucleophilic addition of DMAP to the allenoate to form a zwitterionic intermediate. rsc.orgorganic-chemistry.org This is the rate-determining step. The subsequent addition of this intermediate to the other reactant determines the regioselectivity and enantioselectivity of the reaction. rsc.orgorganic-chemistry.org

Rearrangement Reactions (e.g., Steglich Rearrangement)

DMAP is a key catalyst in the Steglich rearrangement, a reaction that involves the conversion of O-acylated azlactones to C-acylated isoimides. More broadly, DMAP is famously used in the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. rsc.orgsynarchive.comresearchgate.net

In the Steglich esterification, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), is used as a coupling agent to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. rsc.orgsynarchive.com DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt ("active ester"). rsc.orgnih.gov This intermediate is not prone to intramolecular side reactions and reacts readily with the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process. rsc.orgsynarchive.com The use of catalytic amounts of DMAP significantly accelerates the reaction. synarchive.com

Table 2: Key Intermediates in Steglich Esterification

| Intermediate | Role |

| O-acylisourea | Activated carboxylic acid |

| Acylpyridinium salt | Highly reactive "active ester" |

Oxidation Reactions (e.g., Selective Oxidation of Methyl Aromatics)

DMAP has also been utilized as a catalyst in novel oxidation reactions. A metal-free catalytic system employing DMAP in combination with benzyl bromide has been developed for the selective oxidation of methyl aromatics to carboxylic acids using molecular oxygen. nih.govresearchgate.netresearchgate.netacs.org

In this system, DMAP exhibits higher catalytic activity compared to other pyridine analogues. nih.govresearchgate.net The actual catalytic species is believed to be a pyridinium (B92312) onium salt formed in situ from the reaction of DMAP and benzyl bromide. nih.govresearchgate.net This catalytic system successfully oxygenates the sp³ C-H bonds of various methyl aromatics. nih.gov

Another notable application is the DMAP-catalyzed aerobic oxidation of aryl α-halo esters to the corresponding aryl α-keto esters. nih.gov This metal-free oxidation proceeds under mild conditions at room temperature. nih.gov The proposed mechanism involves the formation of a pyridinium ylide from the aryl α-halo ester and DMAP. This ylide then undergoes a [3+2] cycloaddition with molecular oxygen from the air to yield the α-keto ester product. nih.gov

Table 3: DMAP-Catalyzed Oxidation of Aryl α-Halo Esters

| Substrate | Product | Yield (%) |

| Ethyl 2-bromo-2-phenylacetate | Ethyl 2-oxo-2-phenylacetate | 95 |

| Methyl 2-bromo-2-phenylacetate | Methyl 2-oxo-2-phenylacetate | 60 |

Data sourced from a study on the metal-free aerobic oxidation of aryl α-halo esters. nih.gov

Hydrosilylations

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. researchgate.net While traditionally catalyzed by transition metals like platinum, organocatalysts such as DMAP have emerged as effective alternatives for specific applications. chemeurope.comuni-muenchen.de DMAP is particularly noted for its role in catalyzing the hydrosilylation of carbonyl compounds, such as aldehydes and ketones. unl.pt

In these reactions, DMAP acts as a nucleophilic catalyst. The generally accepted mechanism for DMAP-catalyzed acylation, which shares similarities with hydrosilylation, involves the initial reaction of the catalyst with the acylating or silylating agent to form a highly reactive pyridinium intermediate. uni-muenchen.deutrgv.edu This intermediate is then readily attacked by a nucleophile, in this case, the alcohol or a similar substrate, leading to the formation of the desired product and regeneration of the DMAP catalyst. chemeurope.comutrgv.edu An auxiliary base is often employed to deprotonate the protonated DMAP, completing the catalytic cycle. chemeurope.com

Research has demonstrated the efficacy of DMAP and its derivatives in catalyzing the reduction of various aldehydes and ketones to their corresponding silyl (B83357) ethers. The choice of silane (B1218182) and reaction conditions can influence the selectivity and yield of the reaction. For instance, the use of Stryker's reagent, [(Ph₃P)CuH]₆, in conjunction with silanes, effectively reduces aldehydes and ketones, and this system tolerates a variety of functional groups. researchgate.net While manganese(I) N-heterocyclic carbene (NHC) complexes have also been explored for ketone hydrosilylation, showing moderate to excellent conversions under UV irradiation. unl.pt

Table 1: DMAP and Other Catalysts in Hydrosilylation of Carbonyl Compounds

| Catalyst/System | Substrate | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [Cp(CO)₂Mn(IMes)] | Acetophenone | Ph₂SiH₂ | 1 mol% catalyst, toluene (B28343), 25°C, hν (350 nm) | Silyl ether | High | unl.pt |

| [Cp(CO)₂Mn(SIMes)] | Acetophenone | Ph₂SiH₂ | 1 mol% catalyst, toluene, 25°C, hν (350 nm) | Silyl ether | High | unl.pt |

| [(Ph₃P)CuH]₆ | Aldehydes/Ketones | PhMe₂SiH | ≤5 mol% catalyst | Silyl ethers | 89-98% | researchgate.net |

| Ni-pincer complexes | 5-hexen-2-one | Ph₂SiH₂ | THF or DMA | 6-(diphenylsilyl)hexan-2-one | 53% | epfl.ch |

Multi-Component Reactions (MCRs) for Heterocyclic Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. nih.govrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecules and diverse chemical libraries from simple precursors. nih.gov MCRs are particularly powerful for the synthesis of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals, natural products, and materials. nih.govscilit.com The combination of MCRs with subsequent cyclization reactions provides a robust strategy for constructing diverse heterocyclic scaffolds. nih.gov DMAP has proven to be an effective catalyst in promoting such transformations, facilitating the synthesis of various heterocyclic systems. acs.org

DMAP has been effectively utilized as a catalyst in the regioselective, one-pot, multi-component synthesis of pyrano[2,3-c]pyridine derivatives. research-nexus.netthescipub.com This reaction typically involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a C-H activated compound such as 3-hydroxy picolinic acid. thescipub.comresearchgate.net The use of microwave irradiation in conjunction with a catalytic amount of DMAP provides a green and efficient method, leading to high yields of the desired products. thescipub.comresearchgate.net The catalyst's recyclability adds to the environmental benefits of this methodology. researchgate.net The resulting pyrano[2,3-c]pyridine frameworks are of interest due to their potential biological activities. thescipub.com

The reaction proceeds with high regioselectivity, affording a straightforward route to these functionalized heterocyclic systems. researchgate.net

Table 2: DMAP-Catalyzed Synthesis of Pyrano[2,3-c]Pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | 3-Hydroxy Picolinic Acid | DMAP | Microwave irradiation | Pyrano[2,3-c]pyridines | High | thescipub.comresearchgate.net |

| Aromatic Aldehydes | Ethyl Cyanoacetate | 3-Hydroxy Picolinic Acid | DMAP | Microwave irradiation | Pyrano[2,3-c]pyridines | High | thescipub.comresearchgate.net |

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. organic-chemistry.orgyoutube.com The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde. organic-chemistry.orgyoutube.com Innovations in this field have explored the use of novel catalytic systems to improve efficiency and expand the substrate scope. organic-chemistry.org

Recently, DMAP-based ionic liquids (ILs) have been introduced as efficient and environmentally friendly catalysts for the Fischer indole synthesis. rsc.orgresearchgate.net These ILs facilitate the reaction between phenylhydrazine (B124118) and various ketones, including cyclic ketones like cyclohexanone, under relatively mild conditions. researchgate.net Key advantages of using DMAP-ILs include low catalyst loading (as low as 0.2 mol%), high thermal stability, and ease of recovery and reuse through simple aqueous work-up. researchgate.net This methodology provides a green alternative to traditional acid catalysts. rsc.orgresearchgate.net

Table 3: DMAP-IL Catalyzed Fischer Indole Synthesis

| Arylhydrazine | Ketone/Aldehyde | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl hydrazine (B178648) hydrochloride | Cyclohexanone | DMAP-IL (2) | 0.2 equiv., Ethanol, 78-80°C | 1,2,3,4-Tetrahydrocarbazole | High | researchgate.net |

| Phenylhydrazine | Various ketones | DMAP-ILs | Catalytic amount in ethanol | Corresponding indoles | Good | researchgate.net |

| Phenylhydrazine | 1,3-Cyclohexanediones | DMAP-ILs | Catalytic amount in ethanol | Corresponding indole | 17% | rsc.org |

The 1H-tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. rsc.org The synthesis of 5-substituted-1H-tetrazoles is frequently achieved via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, a transformation that falls under the umbrella of "click chemistry". rsc.orgscispace.com While various catalysts, including metal salts, have been employed, metal-free conditions are highly desirable. researchgate.net

DMAP-based ionic liquids have emerged as effective catalysts for this transformation, promoting the reaction between various benzonitriles and trimethylsilyl (B98337) azide (TMSN₃). rsc.orgrsc.org A notable feature of this method is its ability to proceed under solvent-free conditions, enhancing its green credentials. rsc.orgresearchgate.net The DMAP-IL catalyst can be used in minimal amounts (e.g., 0.2-0.3 equivalents) and is easily removed from the reaction mixture. rsc.orgscispace.com This catalytic system provides good to moderate yields for a range of substituted benzonitriles, demonstrating its utility in generating libraries of these important heterocyclic compounds. rsc.org

Table 4: DMAP-IL Catalyzed Synthesis of 1H-Tetrazoles

| Nitrile | Azide Source | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzonitriles | Trimethylsilyl azide | DMAP-IL (2) | 0.3 equiv., Solvent-free | 5-Substituted-1H-tetrazoles | 48-78% | rsc.org |

| Benzonitrile | Trimethylsilyl azide | DMAP-ILs | Minimum loading, Solvent-free | 5-Phenyl-1H-tetrazole | Good | rsc.orgresearchgate.net |

Advanced Catalyst Design and Engineering of 4 Dimethylaminopyridine Analogues

Chiral 4-Dimethylaminopyridine Derivatives for Asymmetric Catalysis

Chiral DMAP derivatives have established themselves as a cornerstone of nucleophilic organocatalysis, enabling a host of asymmetric transformations with high levels of stereocontrol. sioc-journal.cnnih.gov The fundamental principle behind their efficacy lies in the transient formation of a chiral, reactive intermediate upon reaction with an acylating agent (like an anhydride). This intermediate then delivers the acyl group to a racemic or prochiral substrate, with the catalyst's chiral architecture directing the approach of the substrate to favor the formation of one enantiomer over the other. The success of these catalysts has spurred considerable research into novel designs and synthetic routes to access structures with improved activity and selectivity. bham.ac.ukelsevierpure.com

The creation of effective chiral DMAP analogues hinges on the strategic placement of a chiral element within the catalyst's structure. The challenge lies in introducing chirality without significantly diminishing the inherent nucleophilicity of the pyridine (B92270) nitrogen, which is essential for catalytic activity. nih.govacs.org Early attempts involving substitution at the C(2) position often led to a decrease in reactivity due to steric hindrance. nih.gov Consequently, catalyst design has evolved to incorporate chirality in ways that maintain a highly accessible nucleophilic center while maximizing stereochemical influence. Major strategies include the introduction of stereocenters on the pyridine ring or its substituents, the creation of axially chiral biaryl systems (atropisomerism), and the use of planar or helical chirality. nih.govsnnu.edu.cnacs.org

One of the most direct approaches to creating chiral DMAP analogues is by introducing stereogenic centers into the catalyst's framework. nih.gov This can be achieved by placing chiral substituents at the C(3) position of the pyridine ring or within the dialkylamino group at the C(4) position. nih.gov

Placing a chiral group at the C(3) position puts it in close proximity to the nucleophilic pyridine nitrogen, allowing for effective stereochemical communication during the catalytic cycle. nih.gov For example, the catalyst TADMAP was designed with a C(3)-benzylic trityl group on one face of the pyridine ring and a C(3)-benzylic acetoxy group on the other, creating a distinct chiral environment. acs.org This catalyst was synthesized in four steps from triphenylacetic acid and DMAP and resolved using camphorsulfonic acid. acs.org

Alternatively, chirality can be incorporated into the amino substituent at the C(4) position. nih.gov This strategy has also been explored to develop catalysts for asymmetric acyl transfer reactions. acs.org A variety of chiral DMAP derivatives have been synthesized from starting materials like 4-chloropyridine (B1293800), focusing on modifications at the 3- and 3,5-positions to create a diverse library of catalysts. bham.ac.uk

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cn This concept has been successfully applied to the design of chiral DMAP catalysts by creating biaryl systems where the DMAP core is linked to another aromatic ring. acs.org The steric hindrance created by substituents ortho to the bond linking the two rings prevents free rotation, resulting in a stable, axially chiral molecule. acs.orgresearchgate.net

A synthetic approach to this class of catalysts involves the Suzuki cross-coupling reaction to create the biaryl axis. acs.org The rotational barriers of these biaryls are a critical factor in their design; the barrier must be high enough to ensure the catalyst is configurationally stable at the reaction temperature. acs.orgresearchgate.net Studies have shown that a pyrrolidino substituent ortho to the biaryl axis is effective at slowing the Ar-Ar rotation compared to a dimethylamino group. acs.org A concise, three-step synthesis and resolution process has been developed for a specific atropisomeric biaryl catalyst, making it suitable for large-scale preparation. acs.org These atropisomeric catalysts have proven to be effective in the kinetic resolution of alcohols. acs.orgscispace.com

Planar chirality, most notably realized in ferrocene-based systems, offers a robust and highly successful strategy for designing DMAP catalysts. nih.govnih.gov In these analogues, a ferrocene (B1249389) unit is fused to the pyridine ring, and the chirality arises from the non-symmetrical substitution pattern on one of the cyclopentadienyl (B1206354) (Cp) rings, which removes the plane of symmetry. nih.govsnnu.edu.cn This architecture communicates stereochemical information effectively to the catalytically active pyridine nitrogen. nih.gov

The synthesis of these catalysts is often efficient and enantioselective. acs.orgnih.gov One common strategy involves diastereoselective-directed ortho-metalation of a chiral ferrocene derivative. snnu.edu.cn More recently, transition-metal-catalyzed direct C-H bond functionalization has emerged as a highly step- and atom-economical method for their preparation. snnu.edu.cn For instance, a palladium-catalyzed intramolecular asymmetric C-H functionalization provides rapid access to planar chiral DMAP analogues with very high catalytic efficiency. snnu.edu.cn Gregory Fu and his colleagues have pioneered the development of these planar-chiral DMAP derivatives, demonstrating their broad utility in asymmetric catalysis. nih.govwikipedia.orgacs.org These catalysts are effective for a wide array of reactions, including the kinetic resolution of alcohols and amines. nih.govwikipedia.org

A more recent and innovative approach to chiral DMAP design involves the use of helical scaffolds. acs.org In one example, a DMAP moiety is incorporated into a polyquinoxaline (PQX) backbone. This macromolecule can form a dynamic helical structure in a chiral solvent, such as limonene. The chirality of the solvent induces a preferred screw-sense in the polymer, creating a helically chiral catalyst. acs.org

This system demonstrates a fascinating mechanism of chirality transfer: the chirality of the bulk solvent is transferred to the macromolecular scaffold, which in turn dictates the stereochemical outcome of the catalyzed reaction. acs.org A key feature of this approach is the amplification of homochirality; a solvent with low enantiomeric purity can still induce the formation of a catalyst that provides products with high enantiomeric excess. acs.org Furthermore, this induced chirality can be "memorized" by the polymer in the solid state, allowing the catalyst to be used in achiral solvents while retaining its enantioselectivity. acs.org This helical DMAP catalyst has been shown to be effective in mediating intramolecular acyl transfer reactions. acs.org

Chiral DMAP analogues have been successfully applied as catalysts in a diverse range of enantioselective reactions, demonstrating their versatility and power in modern organic synthesis. Their primary role is as nucleophilic acyl transfer agents, making them particularly well-suited for reactions involving the formation of ester and amide bonds. sioc-journal.cnthieme-connect.com

Key applications include:

Kinetic Resolution of Alcohols and Amines: This is one of the most prominent applications. wikipedia.org A chiral DMAP catalyst selectively acylates one enantiomer of a racemic secondary alcohol or amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. wikipedia.orgnih.gov Fu's planar-chiral ferrocene-based catalysts have set a benchmark for the nonenzymatic acylation of secondary alcohols, achieving high selectivity factors. wikipedia.orgacs.org

Steglich Rearrangement: This reaction involves the sioc-journal.cnwikipedia.org-rearrangement of an O-acylated azlactone to a C-acylated azlactone, forming a quaternary stereocenter. nih.gov Chiral DMAP derivatives, including DMAP-N-oxides and bifunctional DMAP-thiourea catalysts, have been developed to catalyze this transformation with excellent yields and enantioselectivities. nih.govrsc.orgdntb.gov.ua

Desymmetrization Reactions: Chiral DMAP catalysts can selectively acylate one of two equivalent functional groups in a prochiral or meso compound, such as a meso-diol, to generate a chiral product. wikipedia.orgbohrium.com

Staudinger Synthesis of β-Lactams: Planar-chiral DMAP derivatives have been shown to catalyze the [2+2] cycloaddition of ketenes with imines to produce β-lactams with high enantioselectivity. nih.govacs.org

Other Reactions: The scope of these catalysts extends to the acylation of silyl (B83357) ketene (B1206846) acetals, nih.govacs.org Michael additions, msu.edu enantioselective halogenations, msu.edu and palladium-catalyzed asymmetric allylic alkylations where they can act as ligands. acs.orgdiva-portal.orgmdpi.com

The tables below provide a summary of representative results for some of these key transformations.

Table 1: Enantioselective Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral DMAP Analogues

| Catalyst | Substrate | Acylating Agent | Selectivity (s) | Reference |

| (-)-Fu's Planar-Chiral Catalyst | 1-Phenylethanol | Acetic Anhydride (B1165640) | 14-52 | wikipedia.org |

| (+)-Fu's Planar-Chiral Catalyst | o-Tolylmethylcarbinol | Acetic Anhydride | 71 | wikipedia.org |

| Binaphthyl-based DMAP (1d) | 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 79.5 | researchgate.net |

| Fluxionally Chiral DMAP | 1-Phenylethanol | Isobutyric Anhydride | up to 37 | scispace.com |

| Atropisomeric Biaryl Catalyst (1) | 1-(4-Bromophenyl)ethanol | Isobutyric Anhydride | 100 | acs.org |

Table 2: Enantioselective Steglich Rearrangement Catalyzed by Chiral DMAP Analogues

| Catalyst | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral DMAP-N-Oxide | O-acylated azlactones | up to 97% | up to 97% | nih.gov |

| Chiral DMAP-Thiourea | 1,3-Oxazolyl carbonates | up to 90% | up to 97% | rsc.org |

| (-)-TADMAP | Oxazolyl enol carbonate | High | Good to Excellent | msu.edu |

| Chiral Bicyclic Imidazole | Oxindolyl carbonates | up to 99% | up to 96% | acs.org |

Applications in Enantioselective Transformations

Immobilized and Supported 4-Dimethylaminopyridine Catalysts for Heterogeneous Catalysis

While DMAP is a highly effective homogeneous catalyst, its separation from the reaction products can be challenging, leading to potential contamination and preventing catalyst recycling. academie-sciences.fr To overcome this, significant research has focused on immobilizing DMAP onto solid supports, converting it into a heterogeneous catalyst that can be easily recovered by filtration.

One of the most common strategies for immobilization is tethering the DMAP molecule to a polymer backbone. emich.edu These polymer-supported catalysts aim to combine the high reactivity of homogeneous catalysts with the ease of handling of heterogeneous ones.

Various approaches have been explored. Hyperbranched polymers have been used as scaffolds to create immobilized DMAP catalysts with high catalytic activity. academie-sciences.fr For example, a hyperbranched DMAP catalyst supported on nano-silica showed excellent performance in the synthesis of vitamin E succinate (B1194679) and maintained 94.9% of its activity after ten reaction cycles. academie-sciences.fr

Another strategy involves creating polymer systems capable of forming micelles in solution. emich.edu By synthesizing a hydrophobic polymer chain containing DMAP-like units and attaching it to a hydrophilic polymer chain, researchers have created systems that self-assemble into micelles in aqueous environments. This encapsulates the DMAP functionality within the micelle's core, creating a nano-scale reactor that can enhance catalytic activity for certain reactions compared to free DMAP. emich.edumdpi.com

Hyperbranched Polymer Architectures Bearing DMAP Units

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules characterized by a dendritic, tree-like structure. rsc.orgfrontiersin.org Their unique topology, which includes a high density of terminal functional groups, low viscosity, and good solubility, makes them attractive scaffolds for the development of novel catalysts. rsc.orgfrontiersin.orgnih.govacs.org The incorporation of DMAP moieties into hyperbranched polymer architectures has been explored as a strategy to create highly active and recoverable catalytic systems. academie-sciences.fracademie-sciences.fr

The synthesis of hyperbranched polymers can be achieved through a one-pot polymerization of ABx-type monomers, which is a more straightforward approach compared to the multi-step synthesis required for perfect dendrimers. rsc.orgmdpi.com Various polymerization techniques, such as polycondensation, ring-opening polymerization, and free-radical polymerization, are employed to create these structures. frontiersin.org For instance, hyperbranched polyamides have been synthesized via chain-growth condensation polymerization of an AB2 monomer. mdpi.com In some synthetic routes for hyperbranched polymers, DMAP itself is used as a catalyst. caltech.edusci-hub.se

Researchers have successfully prepared hyperbranched polymers with covalently attached DMAP units. academie-sciences.fracademie-sciences.fr One approach involves the use of a branching agent, such as sorbitol, to create a hyperbranched structure on a core, followed by the attachment of DMAP. academie-sciences.fracademie-sciences.fr For example, a hyperbranched DMAP catalyst was synthesized for the efficient production of vitamin E succinate. academie-sciences.fracademie-sciences.fr In this process, the hyperbranched structure provides a high loading of catalytic sites. academie-sciences.fracademie-sciences.fr The catalytic activity of these hyperbranched DMAP catalysts has been shown to be substantial, although in some cases, it can be slightly lower than that of free DMAP due to increased mass transfer resistance. academie-sciences.fracademie-sciences.fr

The catalytic performance of DMAP-functionalized hyperbranched polymers has been investigated in various reactions, such as acylation. academie-sciences.fracademie-sciences.fr For instance, in the synthesis of vitamin E succinate, a hyperbranched-loaded DMAP catalyst demonstrated high catalytic activity. academie-sciences.fr The unique microenvironment within the hyperbranched structure can also influence catalytic performance. psu.edu

The properties of hyperbranched polymers, such as their high solubility and the presence of numerous end groups, can be tailored by modifying their chemical composition and architecture. rsc.orgmdpi.comrsc.org This allows for the design of catalysts with specific properties for various applications. nih.govrsc.org

Functionalization onto Inorganic Supports

To further enhance the practical applicability of DMAP-based catalysts, particularly in terms of recovery and reuse, DMAP and its polymeric analogues have been immobilized on various inorganic supports. This strategy combines the high catalytic activity of DMAP with the robustness and ease of handling of solid materials. academie-sciences.fracademie-sciences.fr

Nano-silica has emerged as a popular choice for an inorganic support due to its large specific surface area, excellent mechanical properties, and the presence of surface hydroxyl groups that can be readily functionalized. academie-sciences.fracademie-sciences.fr A notable example is the preparation of a hyperbranched DMAP catalyst supported on nano-silica. academie-sciences.fracademie-sciences.fr This process involves a "hyper-grafting" technique to amplify the number of hydroxyl groups on the silica (B1680970) surface before the attachment of the hyperbranched polymer bearing DMAP units. academie-sciences.fracademie-sciences.fr

The synthesis of such a supported catalyst can be carried out in a multi-step process. First, the nano-silica is functionalized, for example, with epoxy groups. academie-sciences.fracademie-sciences.fr Then, a branching agent like sorbitol is grafted onto the functionalized silica to create a hyperbranched polyol structure. academie-sciences.fracademie-sciences.fr This is followed by chloroalkylation and subsequent N-alkylation with a DMAP precursor to yield the final catalyst. academie-sciences.fracademie-sciences.fr This method has been shown to achieve a high loading of DMAP on the support. academie-sciences.fracademie-sciences.fr

The catalytic activity of DMAP functionalized on inorganic supports has been demonstrated in reactions such as the acylation of vitamin E. academie-sciences.fracademie-sciences.fr The supported catalyst, while exhibiting slightly lower activity than free DMAP, offers significant advantages in terms of handling and recyclability. academie-sciences.fracademie-sciences.fr

Other inorganic materials, such as magnetic nanoparticles, have also been investigated as supports for DMAP. The magnetic properties of these supports allow for simple and efficient catalyst separation from the reaction mixture using an external magnetic field.

Strategies for Catalyst Recovery and Reuse

A key driver for the development of advanced DMAP catalysts is the need for efficient recovery and reuse, which is crucial for both economic and environmental reasons. academie-sciences.fracademie-sciences.frwhiterose.ac.uk The immobilization of DMAP onto polymeric or inorganic supports is a primary strategy to facilitate catalyst recycling. academie-sciences.fracademie-sciences.fr

For hyperbranched polymer-supported DMAP catalysts, their larger molecular size compared to the reaction products allows for separation through techniques like precipitation or filtration. psu.eduresearchgate.net In the case of DMAP functionalized on inorganic supports like nano-silica, the catalyst can be easily recovered by centrifugation or filtration. academie-sciences.fracademie-sciences.fr

The reusability of these catalysts has been a key focus of research. For instance, the hyperbranched DMAP catalyst supported on nano-silica was successfully recycled for ten consecutive batches in the synthesis of vitamin E succinate with only a minor loss in catalytic activity. academie-sciences.fr This demonstrates the high stability and robustness of the immobilized catalyst. academie-sciences.fr Similarly, dendrimer-based catalysts, which share structural similarities with hyperbranched polymers, have also been shown to be recyclable. psu.edu

The ability to reuse the catalyst multiple times without significant degradation of its performance is a critical factor in the design of sustainable chemical processes. The development of these recyclable DMAP catalysts represents a significant step towards greener and more cost-effective chemical synthesis. academie-sciences.fracademie-sciences.fr

Ionic Liquid Derivatives of 4-Dimethylaminopyridine

(Information for this section was not found in the provided search results.)

Photoswitchable 4-Dimethylaminopyridine Catalysts

(Information for this section was not found in the provided search results.)

Synthetic Approaches to 4 Dimethylaminopyridine and Its Derivatives

General Synthesis of the 4-Dimethylaminopyridine Core

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely used in organic synthesis. chemicalbook.comgoogle.com The industrial synthesis of the DMAP core typically involves a two-step process starting from pyridine (B92270).

The process begins with the quaternization of pyridine. google.comgoogle.com In this step, pyridine is reacted with a suitable quaternizing agent, such as thionyl chloride, in the presence of an organic solvent like ethyl acetate (B1210297). chemicalbook.comgoogle.com The reaction mixture is heated to reflux, and after completion, the solvent and any unreacted thionyl chloride are removed by distillation. chemicalbook.com This results in the formation of an intermediate salt, N-[4-pyridyl] pyridinium (B92312) chloride hydrochloride. chemicalbook.comgoogle.com

The second step is the amination of this intermediate salt. google.com The isolated salt is treated with N,N-dimethylformamide (DMF) and heated to a reflux temperature of 140 to 150°C. chemicalbook.comgoogle.com Following the amination, the resulting reaction mass is hydrolyzed with a base, such as a caustic lye solution, to neutralize it. The crude 4-DMAP is then extracted from the aqueous layer using an aromatic solvent like benzene. Finally, the product is purified by vacuum distillation to yield white to off-white crystals of 4-DMAP with high purity and yield. google.com

An alternative mechanism for DMAP synthesis involves the quaternization of 4-cyanopyridine (B195900) with acrylic acid, followed by a reaction with dimethylamine. This method is noted for its mild reaction conditions and high yield, making it suitable for large-scale synthesis. youtube.com

Diastereoselective Ugi Reactions for Substituted DMAP Derivatives

The Ugi four-component reaction (Ugi-4CR) provides a highly efficient one-pot method for synthesizing diverse and highly functionalized molecules. nih.govresearchgate.net This multicomponent reaction has been adapted for the diastereoselective synthesis of substituted DMAP derivatives by using DMAP-based aldehydes. nih.govelsevierpure.comdntb.gov.ua

In this approach, a DMAP-based aldehyde, an α-amino acid, and an isocyanide are combined in a suitable solvent, typically methanol (B129727) (MeOH). nih.govresearchgate.net The choice of the DMAP-aldehyde regioisomer has been shown to be critical for achieving high diastereoselectivity. nih.govelsevierpure.comdntb.gov.ua

Research has demonstrated that Ugi reactions utilizing 4-(dimethylamino)-2-pyridine-carboxaldehyde with various α-amino acids and tert-butyl isocyanide lead to the formation of 2-substituted DMAP derivatives, but with low diastereoselectivity. nih.govelsevierpure.comdntb.gov.ua In contrast, when 4-(dimethylamino)-3-pyridine-carboxaldehyde is used as the carbonyl component, the corresponding 3-substituted DMAP derivatives are obtained with moderate to high diastereoselectivity. nih.govelsevierpure.comdntb.gov.ua The steric hindrance from the adjacent bulky dimethylamino group is thought to influence the formation of the imine or iminium species, contributing to the observed selectivity. researchgate.net

The reaction conditions, such as temperature and substrate concentration, also play a significant role in the outcome. For instance, in the reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde, increasing the temperature from room temperature to 50°C improved the conversion and yield while maintaining good diastereomeric ratios. nih.gov

Table 1: Effect of Substrate Concentration on Ugi Reaction of 4-(Dimethylamino)-2-pyridinecarboxaldehyde

| Entry | Concentration (M) | Conversion (%) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | 0.1 | 95 | 79 | ~50:50 |

| 2 | 0.2 | >99 | 84 | ~50:50 |

| 3 | 0.5 | >99 | 98 | 63:37 |

Data sourced from studies on diastereoselective Ugi reactions. nih.gov

Synthesis of Chiral DMAP Analogues

The development of chiral DMAP analogues is a significant area of research, as these compounds are valuable as enantioselective catalysts for various asymmetric transformations. nih.gov Incorporating a chiral environment into the DMAP structure, however, can be challenging. nih.gov

One successful strategy involves creating configurationally stable biaryl analogues. acs.org In this approach, the chirality arises from restricted rotation about an aryl-aryl bond (atropisomerism). The synthesis often involves a Suzuki cross-coupling reaction to create the biaryl axis. acs.org Studies have shown that modifying the substituent ortho to the biaryl axis, for example by using a pyrrolidino group instead of a dimethylamino group, can slow the aryl-aryl bond rotation, leading to configurationally stable atropisomers at ambient temperature. acs.org

Another major class of chiral DMAP analogues are planar-chiral derivatives, particularly those based on ferrocene (B1249389) scaffolds. acs.orgprinceton.edu These catalysts have proven effective in the kinetic resolution of alcohols and amines. acs.orgprinceton.edu The synthesis of these analogues allows for the creation of a chiral pocket that can effectively differentiate between enantiomers during acylation reactions. princeton.edu

Furthermore, a library of novel chiral DMAP derivatives has been synthesized starting from 4-chloropyridine (B1293800) and 3,5-dibromo-4-chloropyridine, allowing for modifications at the 3- and 3,5-positions. bham.ac.uk These synthetic routes were designed to include features that allow for the formation of intramolecular cation-π interactions, which can influence catalytic activity and selectivity. bham.ac.uk

N-Alkylation Strategies for Ionic Liquid Formation

Ionic liquids (ILs) are salts with low melting points that are valued as green solvents and catalysts due to their low volatility and high thermal stability. scispace.com DMAP-based ionic liquids can be synthesized through the N-alkylation of the pyridine nitrogen in the 4-(dimethylamino)pyridine molecule. scispace.comrsc.orgvalpo.edu This alkylation occurs exclusively at the more nucleophilic pyridine nitrogen due to resonance donation from the dimethylamino group. valpo.edu

The general synthesis involves two main steps: N-alkylation followed by anion exchange. scispace.comrsc.org The N-alkylation is typically achieved by reacting DMAP with an appropriate alkyl halide (e.g., alkyl bromide) in a solvent such as toluene (B28343). mocedes.org

Different methods can be employed for the alkylation step:

Conventional Heating: The reaction mixture of DMAP and the alkyl halide in toluene is stirred at an elevated temperature (e.g., 80°C) for several hours (typically 18 hours). mocedes.org

Ultrasonic Irradiation: A more eco-friendly and efficient method involves exposing the reactants in a closed vessel to ultrasonic irradiation at room temperature. This method has been shown to significantly shorten the reaction time to around 5 hours. mocedes.orgresearchgate.net

After the N-alkylated pyridinium halide is formed and isolated, the halide anion can be exchanged for other anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or trifluoroacetate (B77799) (CF₃COO⁻) by reacting the salt with a sodium or potassium salt of the desired anion in a solvent like dichloromethane (B109758). rsc.orgmocedes.org

Table 2: Comparison of Synthesis Methods for Pyridinium Halides

| Method | Solvent | Temperature | Time |

|---|---|---|---|

| Conventional | Toluene | 80°C | 18 h |

| Ultrasound-assisted | Toluene | Room Temp. | 5 h |

Data sourced from studies on the synthesis of 4-dimethylaminopyridinium-based ionic liquids. mocedes.org

Grafting and Tethering Methods for Polymer-Supported Catalysts

Immobilizing DMAP on a solid support creates a heterogeneous catalyst that is easily recoverable and reusable, offering advantages in terms of process efficiency and sustainability. nih.gov Various methods have been developed to graft or tether DMAP onto polymer backbones.

One common approach is to use a pre-functionalized polystyrene resin. The DMAP moiety can be incorporated into crosslinked polystyrene through the reaction of a DMAP derivative with the functionalized polymer. researchgate.net An alternative is the synthesis of a DMAP-containing monomer which is then copolymerized to form the catalytic polymer. researchgate.net

A highly effective method involves grafting DMAP onto a polyethylene-graft-polyacrylic acid (PE-g-PAA) copolymer. nih.govdoi.org This creates a heterogeneous organocatalyst (g-DMAP) with a flexible structure. This g-DMAP catalyst has demonstrated higher activity in acetylation reactions compared to DMAP supported on standard cross-linked polystyrene. nih.gov Its stability and activity make it suitable for use in continuous flow reactor systems, where high turnover numbers have been achieved. nih.govdoi.org

The copper-catalyzed Huisgen cycloaddition reaction (a "click chemistry" reaction) between azides and alkynes has also been employed to covalently attach DMAP derivatives to a polystyrene resin support. researchgate.net This method allows for the preparation of supported catalysts with high activity in acylation and aza-Morita-Baylis-Hillman reactions. researchgate.net

Applications of 4 Dimethylaminopyridine in Advanced Materials and Specialized Syntheses

Polymer Chemistry and Sustainable Polymerization Processes

The versatility of DMAP as an organocatalyst is particularly evident in polymer chemistry, where it facilitates the synthesis of a wide array of polymers under mild and environmentally benign conditions. allhdi.com Its application in sustainable polymerization processes addresses the growing demand for biodegradable and renewable materials. allhdi.comresearchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Monomers

DMAP is a potent catalyst for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactides, and other cyclic esters. acs.orgresearchgate.netnih.gov This process is fundamental to the production of biodegradable polyesters. The catalytic mechanism involves the nucleophilic activation of the monomer by DMAP, which initiates the polymerization process. acs.org Computational studies suggest a bifunctional nature of DMAP in some ROP reactions, where it activates both the initiating alcohol and the monomer. frontiersin.org

The use of DMAP in ROP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. nih.govmdpi.com For instance, the ROP of L-lactide using a binary organocatalyst system of diphenyl phosphate (B84403) (DPP) and DMAP has been shown to produce polylactide (PLLA) with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Table 1: Examples of DMAP-Catalyzed Ring-Opening Polymerization

| Monomer | Initiator/Co-catalyst | Resulting Polymer | Key Findings |

| L-Lactide | Diphenyl phosphate (DPP) | Poly(L-lactide) (PLLA) | Well-defined PLLA with narrow polydispersity (1.10) and predictable molecular weight. researchgate.net |

| rac-Lactide | β-Cyclodextrin | β-CD-grafted-Polylactide | Quantitative functionalization of cyclodextrin (B1172386) with narrow molecular weight distributions (<1.1). nih.govmdpi.com |

| O-Carboxyanhydrides | Methanol (B129727) | Poly(α-hydroxy acids) | ROP is thermodynamically more favorable than that of lactide. frontiersin.org |

Polycondensation Reactions

DMAP also serves as an effective catalyst in polycondensation reactions, accelerating the formation of polymers by facilitating the reaction between monomers with complementary functional groups. allhdi.com It is particularly valuable in the synthesis of high-performance polymers like polyimides and polycarbonates. bdmaee.netgoogle.com In the synthesis of aromatic polyamides, the addition of DMAP along with a primary base like pyridine (B92270) has been shown to yield polymers with significantly higher molecular weights compared to classical methods. diva-portal.org

The catalytic action of DMAP in polycondensation often involves the in-situ formation of highly reactive intermediates, which then readily react with the other monomer to build the polymer chain. bdmaee.net This allows for reactions to proceed under milder conditions and often leads to polymers with improved properties. bdmaee.net

Synthesis of Biodegradable Polymers

A significant application of DMAP in polymer chemistry is in the synthesis of biodegradable polymers, which offer a sustainable alternative to conventional plastics. allhdi.comcyclohexylamine.net DMAP catalyzes the polymerization of renewable monomers, leading to the formation of environmentally friendly materials. researchgate.net

For example, DMAP has been used as a catalyst in the synthesis of biodegradable superabsorbent hydrogels from chitin (B13524) and succinic anhydride (B1165640). researchgate.net It also facilitates the synthesis of poly(terephthalate-co-phosphate)s, a class of biodegradable polymers with potential for drug-release applications. nih.gov The use of DMAP in these syntheses often allows for better control over the polymer structure and properties, which is crucial for their intended applications. nih.gov Furthermore, DMAP has been employed in the microwave-assisted acylation of cellulose (B213188) to produce biodegradable plastic films. academie-sciences.fr

Synthesis of Complex Organic Molecules and Fine Chemicals